Cas no 1013243-01-0 (2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid)
![2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid structure](https://www.kuujia.com/scimg/cas/1013243-01-0x500.png)
2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid
- EN300-18156458
- 1013243-01-0
- AKOS000953445
- Z44395109
- 2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid
-
- Inchi: 1S/C19H17N3O3/c1-22(2)15-9-7-13(8-10-15)11-14(12-20)18(23)21-17-6-4-3-5-16(17)19(24)25/h3-11H,1-2H3,(H,21,23)(H,24,25)/b14-11+
- InChI Key: BSPRCCMROQPLSO-SDNWHVSQSA-N
- SMILES: O=C(/C(/C#N)=C/C1C=CC(=CC=1)N(C)C)NC1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 335.12699141g/mol
- Monoisotopic Mass: 335.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 93.4Ų
2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18156458-0.05g |
1013243-01-0 | 90% | 0.05g |
$246.0 | 2023-09-19 |
2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid Related Literature
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
Additional information on 2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid
Introduction to 2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic Acid (CAS No. 1013243-01-0)
The compound 2-{2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}benzoic acid (CAS No. 1013243-01-0) is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound, often referred to as DMAP-benzamide derivative, has garnered attention due to its unique structural features and promising applications in drug development and advanced materials.
Structural Analysis: The molecule consists of a benzoic acid core, which serves as the primary scaffold. Attached to this core is a prop-2-enamido group, which introduces a conjugated system capable of stabilizing electronic transitions. The presence of a cyano group further enhances the compound's electronic properties, making it suitable for applications requiring high reactivity or selectivity. Additionally, the 4-(dimethylamino)phenyl substituent introduces steric and electronic effects that can modulate the compound's behavior in various chemical environments.
Synthesis and Characterization: Recent studies have focused on optimizing the synthesis of DMAP-benzamide derivative using environmentally friendly methodologies. Researchers have employed catalytic cross-coupling reactions and microwave-assisted synthesis to achieve higher yields and better purity. Advanced characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry have been utilized to confirm the compound's structure and purity.
Applications in Pharmacology: One of the most promising applications of this compound lies in its potential as a drug delivery agent. The molecule's ability to form stable complexes with metal ions has led to its exploration as a carrier for anticancer drugs. Preclinical studies have demonstrated that DMAP-benzamide derivative can enhance drug solubility and bioavailability, making it a valuable tool in targeted therapy.
Materials Science Innovations: Beyond pharmacology, DMAP-benzamide derivative has shown potential in the development of advanced materials. Its ability to self-assemble into nanofibers has made it a candidate for use in tissue engineering scaffolds. Recent research highlights its role in creating biocompatible materials that promote cell adhesion and proliferation.
Environmental Considerations: As sustainability becomes a critical factor in chemical research, studies on the environmental impact of DMAP-benzamide derivative are gaining traction. Researchers are investigating its biodegradability and toxicity profiles to ensure its safe use in both medical and industrial applications.
Future Directions: The ongoing research into DMAP-benzamide derivative (CAS No. 1013243-01-0) is expected to unlock new possibilities across multiple disciplines. Collaborative efforts between chemists, biologists, and material scientists are paving the way for innovative solutions in drug delivery systems, biomaterials, and sustainable chemistry practices.
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